(4-Bromobutyl)triphenylphosphonium bromide
Overview
Description
(4-Bromobutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C22H23Br2P. It is a quaternary phosphonium salt, commonly used in organic synthesis and various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-bromobutyl chain, making it a versatile reagent in synthetic chemistry.
Mechanism of Action
Target of Action
It is known to be involved in various chemical reactions such as azidification, c-h activation, β-elimination, and 1,3-dipolar cycloaddition .
Mode of Action
(4-Bromobutyl)triphenylphosphonium bromide interacts with its targets through various chemical reactions. It participates in azidification, a process that introduces azide groups into a molecule . It also undergoes C-H activation and β-elimination to produce an eight-membered ring system . Additionally, it is involved in 1,3-dipolar cycloaddition of azides onto alkenes .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes . It also participates in the synthesis of D-labeled methylenecyclobutane
Result of Action
It is used in the synthesis of cell-penetrating peptoids with cationic side chains , suggesting it may have a role in modifying cellular permeability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is sensitive to moisture and should be stored under an inert atmosphere at room temperature . Its reactivity may also be affected by the presence of other chemical species in the reaction environment.
Biochemical Analysis
. .
Biochemical Properties
It is known to be involved in several types of reactions such as azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to participate in several types of reactions, which may suggest its potential interactions with biomolecules and possible changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromobutyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1,4-dibromobutane. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then isolated and purified using industrial-scale purification techniques, such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobutyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl chain can be substituted with other nucleophiles, such as azides or amines, to form new compounds.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with azides to form triazoles.
C-H Activation and β-Elimination: It can undergo C-H activation and β-elimination to produce eight-membered ring systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium azide, lithium diisopropylamide (LDA), and various transition metal catalysts. Reaction conditions often involve heating or the use of microwave irradiation to accelerate the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound include triazoles, substituted phosphonium salts, and cyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(4-Bromobutyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: Similar structure but with a three-carbon chain instead of a four-carbon chain.
(6-Bromohexyl)triphenylphosphonium bromide: Contains a six-carbon chain, offering different reactivity and applications.
(Bromomethyl)triphenylphosphonium bromide: Features a single carbon atom in the chain, leading to distinct chemical properties.
Uniqueness
(4-Bromobutyl)triphenylphosphonium bromide is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in a wide range of synthetic applications, from small molecule synthesis to complex biomolecule modification .
Properties
IUPAC Name |
4-bromobutyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNCJGRAMGIRU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370017 | |
Record name | (4-Bromobutyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-63-3 | |
Record name | 7333-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Bromobutyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromobutyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of Triphenylphosphonium Cyclobutylide as determined by NMR and X-ray crystallography?
A1: NMR data of Triphenylphosphonium Cyclobutylide suggests a deviation from the typical planar carbanion geometry observed in unstrained phosphonium ylides []. X-ray crystallography confirms this, revealing an approximately tetrahedral onium center with the P-C bond inclined at 19.3° to the neighboring plane of the puckered cyclobutane ring []. Despite this non-planar geometry, the ylidic P-C bond maintains a length of 166.8(3) pm, indicating significant double bond character [].
Q2: How is (4-Bromobutyl)triphenylphosphonium bromide utilized in the synthesis of Triphenylphosphonium Cyclobutylide?
A2: this compound serves as the starting material in the synthesis of Triphenylphosphonium Cyclobutylide. Reacting it with sodium amide (NaNH2) in liquid ammonia facilitates an intramolecular cyclization reaction, yielding the target compound [].
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